(5-Fluoropyridin-3-yl)methylhydrazine;dihydrochloride

Description

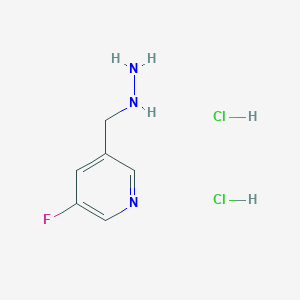

(5-Fluoropyridin-3-yl)methylhydrazine dihydrochloride is a hydrazine derivative featuring a pyridine ring substituted with a fluorine atom at the 5-position and a methylhydrazine group at the 3-position. The dihydrochloride salt enhances its stability and solubility for laboratory applications. Hydrazine derivatives are widely used in organic synthesis, particularly in the formation of heterocyclic compounds like pyrazoles and pyridazines .

Properties

IUPAC Name |

(5-fluoropyridin-3-yl)methylhydrazine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8FN3.2ClH/c7-6-1-5(3-10-8)2-9-4-6;;/h1-2,4,10H,3,8H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFTRQYXEHWTAKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1F)CNN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoropyridin-3-yl)methylhydrazine;dihydrochloride typically involves the reaction of 5-fluoropyridine-3-carboxaldehyde with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5-Fluoropyridin-3-yl)methylhydrazine;dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced under specific conditions to yield different hydrazine derivatives.

Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following:

- IUPAC Name : (5-Fluoropyridin-3-yl)methylhydrazine dihydrochloride

- Molecular Formula : CHClFN

- CAS Number : 23586-97-2

The structure features a pyridine ring substituted with fluorine, which enhances its biological activity and solubility in various solvents.

Medicinal Chemistry Applications

-

Casein Kinase 1 Delta Modulators :

- Recent studies have indicated that derivatives of (5-Fluoropyridin-3-yl)methylhydrazine can act as modulators of casein kinase 1 delta (CSNK1D). This modulation is significant for developing treatments for mood disorders such as bipolar depression and anxiety disorders. Small molecule inhibitors targeting CSNK1D have shown potential in preclinical models for alleviating symptoms associated with these conditions .

-

Pain Management :

- The compound has been investigated for its analgesic properties. Research suggests that it may be effective in treating various pain conditions, including inflammatory and neuropathic pain. Its mechanism involves the modulation of signaling pathways associated with pain perception, making it a candidate for further clinical trials .

-

Anticancer Research :

- There is ongoing research into the potential anticancer properties of (5-Fluoropyridin-3-yl)methylhydrazine derivatives. Compounds with similar structures have been noted for their ability to inhibit tumor growth and induce apoptosis in cancer cells, particularly in models of breast and colon cancer .

Safety Profile

The compound has been classified with warnings regarding acute toxicity if ingested and irritation upon skin contact. Proper handling procedures must be followed to mitigate these risks during research and application .

Clinical Trials

The compound's efficacy and safety are being evaluated through various observational studies and clinical trials. These studies aim to establish a clearer understanding of its pharmacokinetic properties and therapeutic potential across different conditions .

Data Table: Summary of Applications

| Application Area | Description | Current Status |

|---|---|---|

| Mood Disorders | Modulation of CSNK1D for treating bipolar depression and anxiety disorders | Preclinical studies ongoing |

| Pain Management | Analgesic properties for inflammatory and neuropathic pain | Research phase |

| Anticancer Research | Potential to inhibit tumor growth in specific cancer types | Under investigation |

| Safety Profile | Acute toxicity warnings; requires careful handling | Established |

Case Studies

- Mood Disorders : A study involving small molecule inhibitors targeting CSNK1D showed promising results in reducing depressive symptoms in animal models, indicating that (5-Fluoropyridin-3-yl)methylhydrazine derivatives could be beneficial for mood regulation .

- Pain Relief : Observational studies have documented the effects of related compounds on pain relief in patients with chronic pain conditions, suggesting a pathway for future clinical applications of this compound .

Mechanism of Action

The mechanism of action of (5-Fluoropyridin-3-yl)methylhydrazine;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural features, stability, and applications of (5-Fluoropyridin-3-yl)methylhydrazine dihydrochloride and related compounds:

Key Observations:

Stability : Dihydrochloride salts generally improve stability, but bulky substituents (e.g., CF₃ in ) or weak N-N bonds (common in hydrazines) can reduce stability . The aromatic benzylhydrazine derivative benefits from a stable benzene core.

Reactivity : Fluorine and chlorine substituents direct electrophilic substitution reactions, while methylhydrazine groups facilitate cyclocondensation to form pyrazoles or pyridazines .

Bioactivity : Pyridine-based compounds are prevalent in drug discovery; the fluoropyridinyl moiety in the target compound may offer unique pharmacokinetic properties compared to chlorinated analogs .

Biological Activity

(5-Fluoropyridin-3-yl)methylhydrazine;dihydrochloride is a compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is a hydrazine derivative featuring a pyridine ring substituted with fluorine. Its chemical formula is CHClN and it has a molecular weight of 208.07 g/mol. The presence of the fluorine atom enhances its lipophilicity and biological activity.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : It interacts with specific receptors, potentially influencing signaling pathways related to cell growth and apoptosis.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Studies have demonstrated its potential in inhibiting the proliferation of cancer cells. For instance, it has been evaluated for its effects on various cancer cell lines, showing significant cytotoxicity.

- Antimicrobial Properties : The compound has shown activity against certain bacterial strains, suggesting potential as an antimicrobial agent.

- Anti-inflammatory Effects : Preliminary studies indicate that it may reduce inflammation by modulating cytokine production.

Table 1: Summary of Biological Activities

Table 2: Mechanism Insights

| Mechanism | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits enzymes involved in metabolic pathways | |

| Receptor Modulation | Modulates receptor activity affecting signaling pathways |

Case Studies

- Anticancer Efficacy : A study conducted on the effects of this compound on human breast cancer cells (MCF-7) showed a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer properties.

- Antimicrobial Activity : Research evaluating the compound against Staphylococcus aureus demonstrated significant inhibition at concentrations as low as 20 µg/mL, suggesting its potential for development into an antimicrobial agent.

Q & A

Q. What are the standard protocols for synthesizing (5-fluoropyridin-3-yl)methylhydrazine dihydrochloride, and how are intermediates characterized?

Synthesis typically involves nucleophilic substitution or coupling reactions using 5-fluoropyridine derivatives. A common approach is reacting 5-fluoropyridine-3-carbaldehyde with methylhydrazine, followed by HCl salt formation. Key intermediates (e.g., hydrazone derivatives) are characterized via ¹H/¹³C NMR to confirm regiochemistry and purity. For example, hydrazine adducts can be identified by characteristic NH peaks at δ 6.5–8.0 ppm in DMSO-d₆ . Mass spectrometry (ESI-MS) is critical for verifying molecular ion peaks (e.g., [M+H]⁺ for intermediates).

Q. What analytical methods are recommended for assessing purity and stability of this compound under laboratory conditions?

- HPLC with UV detection (λ = 254–280 nm) is used to quantify purity, with C18 columns and acetonitrile/water mobile phases buffered with 0.1% TFA .

- Thermogravimetric analysis (TGA) evaluates hygroscopicity and thermal stability, as dihydrochloride salts often degrade above 200°C .

- Karl Fischer titration monitors moisture content, critical for avoiding hydrolysis during storage .

Q. How should researchers handle solubility challenges in aqueous and organic solvents?

The dihydrochloride salt is highly soluble in water (>50 mg/mL) but requires polar aprotic solvents (e.g., DMSO, DMF) for organic reactions. For biological assays, prepare stock solutions in sterile PBS (pH 7.4) and confirm stability via UV-vis spectroscopy over 24 hours . Precipitation in nonpolar solvents (e.g., chloroform) indicates salt dissociation, necessitating pH adjustment with bases like triethylamine .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for fluoropyridinyl hydrazine derivatives?

Discrepancies may arise from differences in:

- Cellular assay conditions (e.g., serum protein binding affecting bioavailability) .

- Impurity profiles (e.g., residual solvents altering enzyme inhibition). Use LC-MS/MS to identify batch-specific impurities and correlate with activity trends .

- Structural analogs : Compare data with structurally validated compounds (e.g., (R)-1-(5-fluoropyridin-3-yl)ethanamine dihydrochloride ) to isolate substituent effects.

Q. What strategies optimize yield in multi-step syntheses while minimizing byproducts?

- Design of Experiments (DoE) : Vary reaction parameters (temperature, stoichiometry) to identify optimal conditions. For example, a 2:1 molar ratio of methylhydrazine to aldehyde reduces imine byproducts .

- Catalytic systems : Pd/C or CuI can enhance coupling efficiency in halogenated pyridine intermediates .

- In-line purification : Employ flash chromatography with NH-silica columns to separate hydrazine derivatives from unreacted starting materials .

Q. How can crystallography or computational modeling elucidate the compound’s interaction with biological targets?

- X-ray crystallography : Co-crystallize the compound with target proteins (e.g., kinases) using SHELX for structure refinement .

- Molecular docking (MOE, AutoDock) : Simulate binding poses of the fluoropyridine moiety, leveraging its electron-withdrawing effects to predict affinity for hydrophobic pockets .

- SAR studies : Modify the hydrazine methyl group to assess steric/electronic impacts on activity (e.g., replace with ethyl or cyclopropyl) .

Q. What are the best practices for validating synthetic routes in compliance with reproducibility guidelines?

- Detailed reaction logs : Document exact stoichiometry, solvent grades, and purification steps.

- Open-source data sharing : Deposit NMR and HPLC raw data in repositories like PubChem or Zenodo .

- Collaborative verification : Partner with independent labs to replicate key steps (e.g., dihydrochloride salt crystallization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.